molecular formula C2H8O7P2 B3432473 Dimethyl acid pyrophosphate CAS No. 26644-00-8

Dimethyl acid pyrophosphate

Cat. No. B3432473
CAS RN: 26644-00-8
M. Wt: 206.03 g/mol
InChI Key: BPNLLIHZSAFABG-UHFFFAOYSA-N
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Description

Dimethyl Acid Pyrophosphate is a chemical compound with the molecular formula C2H8O7P2 . It has a variety of industrial uses including as a polymerizing agent, curing catalyst and accelerator in resins and coatings, surfactant, and stabilizer . It is an equimolar mixture of mono and di alkyl/aryl esters .


Molecular Structure Analysis

The molecular structure of Dimethyl Acid Pyrophosphate is represented by the linear formula C2H8O7P2 . It has a molecular weight of 206.029 .


Chemical Reactions Analysis

While specific chemical reactions involving Dimethyl Acid Pyrophosphate are not detailed in the available resources, organophosphates, a group to which this compound belongs, are known to be susceptible to the formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides .


Physical And Chemical Properties Analysis

Dimethyl Acid Pyrophosphate is a liquid and noncombustible . It has about the same density as water and slowly dissolves in water .

Scientific Research Applications

1. Environmental Health Implications

Research on dimethyl acid pyrophosphate primarily focuses on its role as a metabolite of certain organophosphate pesticides and its environmental health implications. Studies have investigated the effects of exposure to organophosphate pesticides, including dimethyl acid pyrophosphate metabolites, on human health, particularly in agricultural settings. For instance, Eskenazi et al. (2004) explored the impact of organophosphate pesticide exposure during pregnancy on fetal growth and gestational duration, finding associations with shortened gestational duration but not with adverse fetal growth outcomes (Eskenazi et al., 2004). Similarly, McKelvey et al. (2013) conducted a study in New York City to estimate pesticide exposure, including dimethyl organophosphate metabolites, and its demographic and behavioral predictors (McKelvey et al., 2013).

2. Biochemical Research and Applications

Biochemical studies have also explored the synthesis and characterization of compounds related to dimethyl acid pyrophosphate. Cardemil and Cori (1973) synthesized 3, 3-Dimethylallyl pyrophosphate (DMAPP) from corresponding acid, which is structurally related to dimethyl acid pyrophosphate, for use in biochemical research (Cardemil & Cori, 1973). Cress et al. (1981) studied an enzyme purified from Claviceps strain SD58 that acts on substrates including dimethylallyl pyrophosphate, which is closely related to dimethyl acid pyrophosphate (Cress et al., 1981).

3. Potential for Biomonitoring and Detection

Another dimension of research includes the development of methods for biomonitoring and detection of pyrophosphate compounds. Villamil-Ramos et al. (2019) conducted a study on spectrophotometric, fluorimetric, and electrochemical sensing of pyrophosphate based on the dimethyltin(IV)-tiron system, which highlights the potential for detecting pyrophosphate compounds in biological and environmental samples (Villamil-Ramos et al., 2019).

Safety And Hazards

Dimethyl Acid Pyrophosphate is classified as toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with the molten substance may cause severe burns to the skin and eyes . It’s recommended to avoid any skin contact and effects of contact or inhalation may be delayed .

properties

IUPAC Name

[hydroxy(methoxy)phosphoryl] methyl hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H8O7P2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H3,(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BPNLLIHZSAFABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COP(=O)(O)OP(=O)(O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

C2H8O7P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name DIMETHYL ACID PYROPHOSPHATE
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DSSTOX Substance ID

DTXSID2044632
Record name Dimethyl dihydrogen diphosphate
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Molecular Weight

206.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Dimethyl acid pyrophosphate appears as a liquid. Noncombustible. May severely irritate skin, eyes and mucous membranes. Avoid contact., Liquid
Record name DIMETHYL ACID PYROPHOSPHATE
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Record name Diphosphoric acid, P,P'-dimethyl ester
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Product Name

Dimethyl acid pyrophosphate

CAS RN

68155-93-1; 26644-00-8, 26644-00-8, 68155-93-1
Record name DIMETHYL ACID PYROPHOSPHATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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